molecular formula C12H12O2 B100892 1H-Indene-2-methanol, acetate CAS No. 18096-66-7

1H-Indene-2-methanol, acetate

Cat. No. B100892
CAS RN: 18096-66-7
M. Wt: 188.22 g/mol
InChI Key: STBNCGKRPRXKOJ-UHFFFAOYSA-N
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Description

1H-Indene-2-methanol, acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and pharmacology. This compound is synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism Of Action

The mechanism of action of 1H-Indene-2-methanol, acetate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators and modulating the immune response. It may also act by interfering with the signaling pathways involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

1H-Indene-2-methanol, acetate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1H-Indene-2-methanol, acetate is its potential applications in medicine and pharmacology. This compound has shown promising results in animal models and may be useful in the treatment of various diseases. However, there are also some limitations to using this compound in laboratory experiments. For example, it may be difficult to obtain high purity and yield of the final product, and the mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1H-Indene-2-methanol, acetate. One area of focus could be on further understanding the mechanism of action of this compound. This could involve studying its interactions with specific signaling pathways and identifying potential targets for drug development. Another area of focus could be on developing new synthesis methods that yield higher purity and yield of the final product. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of specific diseases, such as cancer and neurodegenerative diseases.
In conclusion, 1H-Indene-2-methanol, acetate is a chemical compound that has potential applications in various fields, including medicine and pharmacology. This compound is synthesized through several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of this compound and to develop new synthesis methods that yield higher purity and yield of the final product.

Synthesis Methods

1H-Indene-2-methanol, acetate can be synthesized through several methods, including the reaction of 1H-indene-2-carboxylic acid with methanol and acetic anhydride in the presence of a catalyst. This method yields a high purity and yield of the final product and has been widely used in research studies.

Scientific Research Applications

1H-Indene-2-methanol, acetate has been extensively studied for its potential applications in medicine and pharmacology. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use as an anticancer agent, as it inhibits the growth of cancer cells in vitro. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1H-inden-2-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-9(13)14-8-10-6-11-4-2-3-5-12(11)7-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBNCGKRPRXKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171041
Record name 1H-Indene-2-methanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-2-methanol, acetate

CAS RN

18096-66-7
Record name 1H-Indene-2-methanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018096667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-2-methanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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